![molecular formula C10H9BrO5 B179369 Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 81474-46-6](/img/structure/B179369.png)
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
概要
説明
Synthesis Analysis
The synthesis of related compounds involves various steps, including bromination, methoxylation, and esterification. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate is achieved through bromination and hydrolysis of 4-bromo-2-fluorotoluene, followed by cyanidation, methoxylation, hydrolysis, and esterification, with an overall yield of about 47% and a purity of 99.8% . This method could potentially be adapted for the synthesis of Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate can be analyzed using spectroscopic methods and quantum chemical calculations, as demonstrated in the study of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one . These techniques provide insights into the vibrational frequencies, electronic absorption, HOMO-LUMO gap, molecular electrostatic potential, and other properties that are crucial for understanding the reactivity and stability of the compound.
Chemical Reactions Analysis
The chemical reactivity of methoxy-substituted aromatic compounds can be inferred from studies on similar molecules. For example, the bromination and nitration reactions of 4-methoxybenzo[b]thiophen derivatives have been investigated, showing that these reactions tend to give substituted products at specific positions on the aromatic ring . This information can be useful when predicting the reactivity of Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted aromatic esters can be deduced from the synthesis and characterization of related compounds. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves several steps, including methylation, thiocyanation, ethylation, and oxidation, with the final product characterized by IR, 1H NMR, and MS to confirm its structure . These techniques are essential for determining the purity, molecular weight, and functional groups present in the compound, which are critical for understanding its physical and chemical properties.
科学的研究の応用
- Summary of the Application : This compound has been used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
- Methods of Application or Experimental Procedures : The synthesis involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions . This yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole). With the addition of a co-ligand, namely 4,4′-bipyridine, a mixed-linker Zn(II)-paddlewheel MOF (BMOF-2-dioxole) is obtained .
- Results or Outcomes : The structure of all three MOFs has been determined by single-crystal X-ray diffraction studies . MOF-1-dioxole reveals that the dioxole group binds to the Zn(II) ions, while there is no such binding in IRMOF-1-dioxole or BMOF-2-dioxole, hence preserving the parent topology of these frameworks . Thermal gravimetric analysis and gas sorption studies reveal quite different physical properties for each of these functionalized MOFs .
Safety And Hazards
The compound is classified as a warning under the GHS classification . It has hazard statement H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
特性
IUPAC Name |
methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-13-6-3-5(10(12)14-2)7(11)9-8(6)15-4-16-9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTTXOWOLNELBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)Br)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466277 | |
| Record name | Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate | |
CAS RN |
81474-46-6 | |
| Record name | Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81474-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

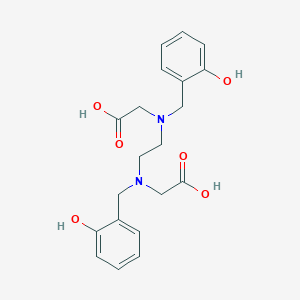
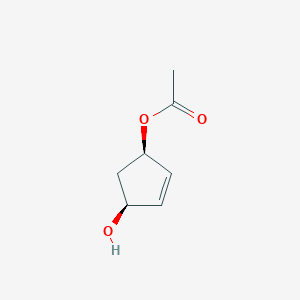
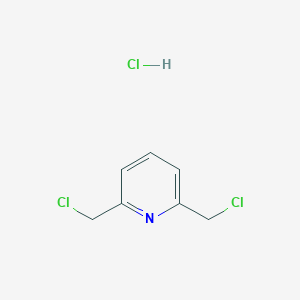
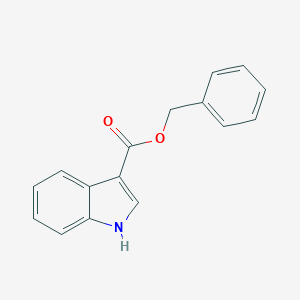
![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)
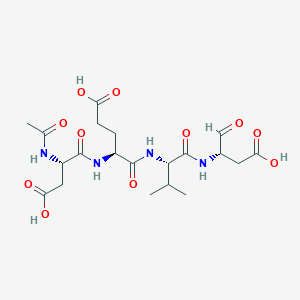
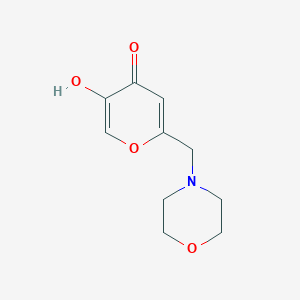
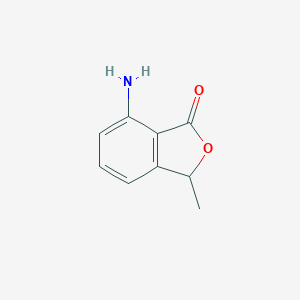
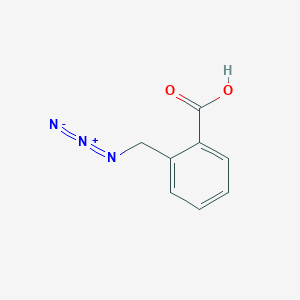
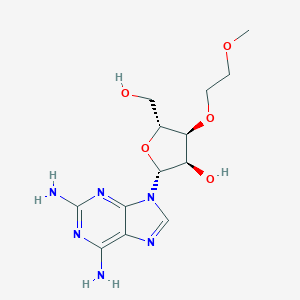
![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
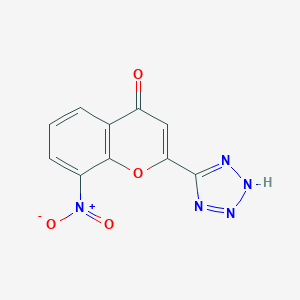
![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)